Cas no 1807151-07-0 (3-(Aminomethyl)-2-(difluoromethyl)-6-iodopyridine-4-acetic acid)

3-(Aminomethyl)-2-(difluoromethyl)-6-iodopyridine-4-acetic acid is a specialized pyridine derivative with a unique structural framework, featuring an aminomethyl group, a difluoromethyl substituent, and an iodine atom at the 6-position. The acetic acid moiety enhances its solubility and reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of both fluorine and iodine offers opportunities for further functionalization via cross-coupling or nucleophilic substitution reactions. Its difluoromethyl group may contribute to metabolic stability in bioactive compounds, while the aminomethyl functionality allows for conjugation or derivatization. This compound is particularly valuable in medicinal chemistry for the development of targeted small-molecule therapeutics.
3-(Aminomethyl)-2-(difluoromethyl)-6-iodopyridine-4-acetic acid structure
1807151-07-0 structure
Product name:3-(Aminomethyl)-2-(difluoromethyl)-6-iodopyridine-4-acetic acid
CAS No:1807151-07-0
MF:C9H9F2IN2O2
MW:342.081241369247
CID:4804395

3-(Aminomethyl)-2-(difluoromethyl)-6-iodopyridine-4-acetic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(Aminomethyl)-2-(difluoromethyl)-6-iodopyridine-4-acetic acid
    • Inchi: 1S/C9H9F2IN2O2/c10-9(11)8-5(3-13)4(2-7(15)16)1-6(12)14-8/h1,9H,2-3,13H2,(H,15,16)
    • InChI Key: SZQIBNMYSGHFSJ-UHFFFAOYSA-N
    • SMILES: IC1=CC(CC(=O)O)=C(CN)C(C(F)F)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 256
  • XLogP3: -1.8
  • Topological Polar Surface Area: 76.2

3-(Aminomethyl)-2-(difluoromethyl)-6-iodopyridine-4-acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029022455-500mg
3-(Aminomethyl)-2-(difluoromethyl)-6-iodopyridine-4-acetic acid
1807151-07-0 95%
500mg
$1,718.70 2022-03-31
Alichem
A029022455-250mg
3-(Aminomethyl)-2-(difluoromethyl)-6-iodopyridine-4-acetic acid
1807151-07-0 95%
250mg
$1,078.00 2022-03-31
Alichem
A029022455-1g
3-(Aminomethyl)-2-(difluoromethyl)-6-iodopyridine-4-acetic acid
1807151-07-0 95%
1g
$2,779.20 2022-03-31

Additional information on 3-(Aminomethyl)-2-(difluoromethyl)-6-iodopyridine-4-acetic acid

3-(Aminomethyl)-2-(difluoromethyl)-6-iodopyridine-4-acetic acid (CAS No. 1807151-07-0): An Emerging Compound in Medicinal Chemistry

3-(Aminomethyl)-2-(difluoromethyl)-6-iodopyridine-4-acetic acid (CAS No. 1807151-07-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its aminomethyl, difluoromethyl, and iodo substituents, exhibits a diverse range of biological activities, making it a promising candidate for further research and development.

The molecular structure of 3-(Aminomethyl)-2-(difluoromethyl)-6-iodopyridine-4-acetic acid is particularly noteworthy. The presence of the difluoromethyl group imparts unique electronic and steric properties, which can influence the compound's reactivity and biological activity. The aminomethyl group, on the other hand, provides a versatile functional group for further chemical modifications, enabling the synthesis of a wide array of derivatives with tailored properties. Additionally, the iodo substituent can enhance the lipophilicity and metabolic stability of the molecule, which are crucial factors in drug design.

In recent years, significant progress has been made in understanding the biological activities of 3-(Aminomethyl)-2-(difluoromethyl)-6-iodopyridine-4-acetic acid. Studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 3-(Aminomethyl)-2-(difluoromethyl)-6-iodopyridine-4-acetic acid effectively inhibits the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation and cancer progression. This inhibition was observed in both in vitro and in vivo models, highlighting the compound's potential as a therapeutic agent for inflammatory diseases and cancer.

Furthermore, research has also explored the potential of 3-(Aminomethyl)-2-(difluoromethyl)-6-iodopyridine-4-acetic acid as an antiviral agent. A study conducted by a team of researchers at a leading pharmaceutical company found that this compound exhibits strong antiviral activity against several RNA viruses, including influenza and coronavirus. The mechanism of action involves the inhibition of viral replication through the disruption of key viral enzymes. These findings suggest that 3-(Aminomethyl)-2-(difluoromethyl)-6-iodopyridine-4-acetic acid could be a valuable addition to the arsenal of antiviral drugs.

The pharmacokinetic properties of 3-(Aminomethyl)-2-(difluoromethyl)-6-iodopyridine-4-acetic acid have also been extensively studied. Preclinical data indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed following oral administration and exhibits good bioavailability. The compound is metabolically stable and has a long half-life, which could translate to once-daily dosing regimens in clinical settings. These pharmacokinetic characteristics make it an attractive candidate for further clinical development.

In addition to its therapeutic potential, 3-(Aminomethyl)-2-(difluoromethyl)-6-iodopyridine-4-acetic acid has also been investigated for its use as a chemical probe in biological research. Its unique structure allows it to selectively bind to specific protein targets, making it a valuable tool for studying protein function and interactions. For example, researchers have used this compound to investigate the role of specific kinases in cellular signaling pathways, providing insights into disease mechanisms and potential therapeutic targets.

The synthesis of 3-(Aminomethyl)-2-(difluoromethyl)-6-iodopyridine-4-acetic acid has been optimized to ensure high yields and purity. Several synthetic routes have been developed, each with its own advantages in terms of efficiency and scalability. One common approach involves the sequential introduction of the substituents onto a pyridine scaffold through well-established chemical transformations. The final step typically involves the formation of the carboxylic acid moiety through hydrolysis or other methods.

In conclusion, 3-(Aminomethyl)-2-(difluoromethyl)-6-iodopyridine-4-acetic acid (CAS No. 1807151-07-0) is an emerging compound with significant potential in medicinal chemistry. Its unique structural features confer a range of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. The favorable pharmacokinetic profile and synthetic accessibility further enhance its appeal as a candidate for drug development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.

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